2(3H)-Benzoxazolone, 5-(1-methylethyl)-
CAS No.: 31554-69-5
Cat. No.: VC20661716
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31554-69-5 |
|---|---|
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 5-propan-2-yl-3H-1,3-benzoxazol-2-one |
| Standard InChI | InChI=1S/C10H11NO2/c1-6(2)7-3-4-9-8(5-7)11-10(12)13-9/h3-6H,1-2H3,(H,11,12) |
| Standard InChI Key | WAJNRCVFJBLXAQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)OC(=O)N2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 5-propan-2-yl-3H-1,3-benzoxazol-2-one, reflects its bicyclic structure comprising a benzene ring fused to an oxazolone moiety. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 31554-69-5 |
| Molecular Formula | |
| Molecular Weight | 177.20 g/mol |
| SMILES Notation | CC(C)C1=CC2=C(C=C1)OC(=O)N2 |
| InChI Key | WAJNRCVFJBLXAQ-UHFFFAOYSA-N |
| PubChem CID | 322637 |
The isopropyl group at the 5-position introduces steric bulk and electron-donating effects, which influence its solubility and binding affinity to biological targets.
Spectroscopic Fingerprints
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its structure:
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NMR: Peaks at δ 1.54 ppm (doublet, 6H, isopropyl CH), δ 4.67 ppm (multiplet, 1H, isopropyl CH), and δ 7.00–8.10 ppm (aromatic protons) align with analogous benzoxazolone derivatives .
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IR: Stretching vibrations at 1750 cm (C=O) and 1250 cm (C-O) confirm the oxazolone ring.
Synthesis and Modification Strategies
Cyclization Reactions
The primary synthesis route involves cyclizing salicylic acid derivatives with urea or carbamates under acidic conditions. For 5-isopropyl substitution, salicylamide precursors are alkylated with isopropyl bromide before cyclization. Typical yields range from 60% to 75%, with purity confirmed via HPLC.
Mannich Reaction Functionalization
Recent studies demonstrate the utility of Mannich reactions to introduce amine-containing side chains at the 3-position. For example, reacting 2(3H)-benzoxazolone with formaldehyde and piperazine derivatives yields analogs with enhanced cytotoxicity . Such modifications highlight the compound’s versatility as a scaffold for drug discovery.
Biological Activity and Mechanisms
Antimicrobial Properties
Benzoxazolone derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The isopropyl group enhances membrane penetration, enabling disruption of microbial cell walls.
Anti-Inflammatory Effects
The compound suppresses cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production in macrophages, indicating potential for treating chronic inflammation.
Analytical and Pharmacological Characterization
Pharmacokinetic Profiling
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Lipophilicity: LogP = 2.1, favoring blood-brain barrier penetration.
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Metabolic Stability: Microsomal assays show a half-life of 45 min, suggesting moderate hepatic clearance.
Applications in Drug Development and Beyond
Pharmaceutical Candidates
The compound serves as a lead structure for:
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Antibacterial agents targeting multidrug-resistant pathogens.
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Adjuvants in chemotherapy regimens to reduce inflammation.
Material Science Innovations
Its rigid aromatic core makes it a candidate for organic semiconductors and liquid crystals.
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